![molecular formula C9H15ClN2 B2376211 propyl[(pyridin-2-yl)methyl]amine hydrochloride CAS No. 405879-14-3](/img/structure/B2376211.png)

propyl[(pyridin-2-yl)methyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

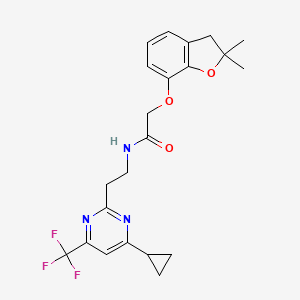

Propyl(pyridin-2-ylmethyl)amine hydrochloride, also known as PPM, is an organic compound with the molecular formula C9H15N2Cl2. It has an empirical formula (Hill Notation) of C8H14Cl2N2 and a molecular weight of 209.12 .

Molecular Structure Analysis

The molecular structure of Propyl(pyridin-2-ylmethyl)amine hydrochloride can be represented by the SMILES string NC(CC)C1=CC=CC=N1.[H]Cl.[H]Cl . The InChI key is ORURRAVEPLPSIJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

Propyl(pyridin-2-ylmethyl)amine hydrochloride is a solid . It has a molecular weight of 223.14 g/mol.Scientific Research Applications

Catalytic Activities

Propyl(pyridin-2-ylmethyl)amine hydrochloride demonstrates potential as a catalyst. For instance, in a study examining cobalt complexes of pyridin-4-ylmethyl-propyl-amine, the material displayed catalytic activity in the aerial oxidation of olefins, indicating its potential use in chemical synthesis and industrial processes (Pruss, Macquarrie, & Clark, 2004).

Construction of Supramolecular Architectures

Research involving bis(pyridyl) ligands, which include variants similar to propyl(pyridin-2-ylmethyl)amine hydrochloride, has led to the construction of complex supramolecular architectures. These findings are significant for the development of new materials and understanding molecular interactions (Zhang, Deng, Huo, Zhao, & Gao, 2013).

Synthesis of Organosilicon Polymers

In another study, 2-{[3-(Triethoxysilyl)propyl]amino}pyridine, a compound related to propyl(pyridin-2-ylmethyl)amine hydrochloride, was synthesized and utilized in the creation of cross-linked organosilicon polymers. Such materials have applications in various fields, including electronics and coatings (Belousova, Vlasova, Pozhidaev, & Voronkov, 2001).

Application in Coordination Chemistry

Research on Schiff base ligands derived from unsymmetrical tripodal amines, which are structurally related to propyl(pyridin-2-ylmethyl)amine hydrochloride, has expanded the understanding of coordination chemistry. This has implications in fields like catalysis, material science, and bioinorganic chemistry (Keypour et al., 2015).

Mimicking Biological Systems

Compounds like bis(pyridin-2-ylmethyl)amine have been used in biomimetic studies to create iron(III) complexes that serve as models for biological systems, particularly in understanding enzymes and catalytic processes (Sundaravel et al., 2011).

Fluorescent Chemosensors

Bis(pyridine-2-ylmethyl)amine derivatives have been synthesized as chemosensors, demonstrating significant changes in fluorescence upon binding with specific metal ions, which is valuable in bioimaging and analytical chemistry (Zheng et al., 2016).

Corrosion Inhibition

Pyridine-2-yl-amine derivatives have been studied as corrosion inhibitors in acidic environments. This has implications in materials science and industrial maintenance, particularly in protecting metals from corrosive damage (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-2-6-10-8-9-5-3-4-7-11-9;/h3-5,7,10H,2,6,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOOGYONPWNWKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=N1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2376128.png)

![4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide](/img/structure/B2376130.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2376134.png)

![[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2376135.png)

![1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2376137.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)

![N-(2,6-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2376142.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)

![2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2376145.png)

![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2376149.png)